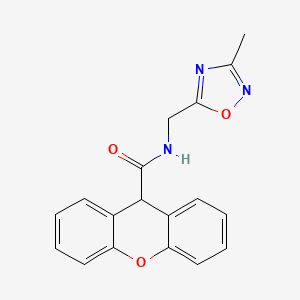

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a compound that features a unique combination of a xanthene core and an oxadiazole ring The xanthene structure is known for its fluorescent properties, while the oxadiazole ring is recognized for its diverse biological activities

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-11-20-16(24-21-11)10-19-18(22)17-12-6-2-4-8-14(12)23-15-9-5-3-7-13(15)17/h2-9,17H,10H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWNMVINUZGFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment to the Xanthene Core: The synthesized oxadiazole is then coupled with a xanthene derivative, such as 9H-xanthene-9-carboxylic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 1,3,4-oxadiazole derivatives possess antibacterial and antifungal activities. Compounds similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide have been tested against various pathogens, revealing promising results against Gram-positive and Gram-negative bacteria as well as fungi .

1.2 Anti-inflammatory and Analgesic Properties

Oxadiazole derivatives have also been linked to anti-inflammatory effects. For example, certain compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The analgesic activity of these compounds has been evaluated in various studies, showing efficacy comparable to standard pain relief medications like Indomethacin .

1.3 Anticancer Activity

The anticancer potential of oxadiazole-containing compounds is noteworthy. Research has indicated that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis or inhibiting tumor growth factors such as VEGF (Vascular Endothelial Growth Factor). For instance, some studies reported IC50 values indicating effective cytotoxicity against various cancer cell lines .

Materials Science Applications

2.1 Fluorescent Dyes

The xanthene moiety in N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide contributes to its potential use as a fluorescent dye. Such compounds are valuable in biological imaging and diagnostics due to their bright fluorescence and photostability. Their application in fluorescence microscopy allows for detailed visualization of cellular processes .

2.2 Sensor Development

The unique properties of oxadiazole derivatives make them suitable for developing chemical sensors. These sensors can detect specific ions or molecules through changes in fluorescence or other optical properties when interacting with target analytes .

Biochemical Applications

3.1 Enzyme Inhibition Studies

Compounds like N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide are being studied for their ability to inhibit specific enzymes that play roles in various diseases. For example, enzyme inhibition studies have shown that certain oxadiazole derivatives can effectively inhibit acetylcholinesterase, which is significant in the treatment of neurodegenerative disorders like Alzheimer's disease .

3.2 Drug Delivery Systems

The incorporation of oxadiazole derivatives into drug delivery systems is another area of interest. Their ability to form stable complexes with drugs can enhance solubility and bioavailability, making them valuable in pharmaceutical formulations .

Summary of Research Findings

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function . The xanthene core’s fluorescent properties allow it to be used as a probe in various biological assays, providing insights into cellular processes .

Comparison with Similar Compounds

Similar Compounds

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

Xanthene Derivatives: Compounds like fluorescein and rhodamine share the xanthene core and are known for their fluorescent properties.

Uniqueness

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide is unique due to the combination of the oxadiazole ring and the xanthene core, which imparts both biological activity and fluorescent properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a compound that belongs to the class of oxadiazole derivatives, which have been widely studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Oxadiazole Derivatives

Oxadiazole derivatives are known for their broad spectrum of biological activities, including:

- Antimicrobial

- Antitumor

- Anti-inflammatory

- Antiviral

- Antioxidant

These compounds exhibit various mechanisms of action that contribute to their therapeutic potential in treating different diseases .

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess significant antimicrobial properties. The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide has been evaluated for its efficacy against various bacterial strains. In studies comparing its activity to standard antibiotics such as amoxicillin, it showed promising results against Gram-positive and Gram-negative bacteria .

Antitumor Activity

The antitumor potential of this compound has been assessed through in vitro studies using different cancer cell lines. The compound demonstrated variable degrees of cytotoxicity with IC50 values ranging from 0.010 ± 0.004 μM to 18.50 ± 0.86 μM across multiple cell lines, including HT-29 (colon), A375 (melanoma), MCF-7 (breast), and A549 (lung) cancer cells .

| Cell Line | IC50 Value (μM) |

|---|---|

| HT-29 | 0.010 ± 0.004 |

| A375 | 18.50 ± 0.86 |

| MCF-7 | Variable |

| A549 | Variable |

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been noted in various studies. The compound exhibited moderate anti-inflammatory effects, suggesting its potential use in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the oxadiazole ring significantly influence the biological activity of the compounds. Substituents such as electron-withdrawing groups (e.g., chlorine) enhance antimicrobial activity, while electron-donating groups (e.g., methoxy) can improve anti-inflammatory effects .

Case Studies and Research Findings

- Antitumor Study : A study evaluated the efficacy of N-(4-chlorophenyl) amino-5-(4-pyridyl)-1,3,4-oxadiazole against various cancer cell lines and found that modifications led to increased potency compared to standard treatments .

- Antimicrobial Screening : In another study, derivatives of oxadiazole were screened for activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating significant antimicrobial properties .

Q & A

Basic Question

- Toxicity : The compound may cause skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3) .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid dust formation .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture .

Advanced Safety Protocols

Monitor airborne exposure using gas chromatography or MS-based methods. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

What strategies can optimize the yield of the oxadiazole ring formation during synthesis?

Advanced Question

- Precursor selection : Use high-purity amidoximes and aldehydes (e.g., 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, 97% purity) to minimize side reactions .

- Catalysis : Employ N-hydroxysuccinimide (NHS) esters or N,N'-carbonyldiimidazole (CDI) for efficient cyclization .

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

How does the presence of the xanthene moiety influence the compound’s physicochemical properties?

Advanced Question

The xanthene core contributes to:

- Fluorescence : Xanthene derivatives (e.g., fluorescein analogs) exhibit strong fluorescence, useful for tracking in biological systems .

- Stability : The rigid, planar structure enhances thermal stability but may reduce solubility in polar solvents. Co-solvents (e.g., DMSO) or derivatization (e.g., PEGylation) can mitigate this .

- Electronic effects : Electron-withdrawing carboxamide groups alter π-electron distribution, affecting reactivity in electrophilic substitutions .

What analytical techniques are recommended for assessing purity and potential degradation products?

Basic Question

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve impurities .

- TLC : Silica gel plates (ethyl acetate/hexane eluents) for rapid purity checks .

Q. Advanced Analysis

- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed oxadiazole or oxidized xanthene) .

- DSC/TGA : Assess thermal degradation profiles (e.g., decomposition above 150°C) .

Are there known biological activities associated with structural analogs of this compound?

Advanced Question

Analogous carbazoles and xanthenes exhibit:

- Antimicrobial activity : Substituted carbazoles inhibit bacterial growth via DNA intercalation .

- Anticancer potential : Xanthene derivatives (e.g., rhodamines) target mitochondrial pathways .

- Neuroactivity : Fluorene-carboxamides modulate neurotransmitter receptors .

Research Gaps

No direct data exists for this compound. Prioritize in vitro assays (e.g., cytotoxicity screens) and molecular docking studies to predict targets .

How can researchers address discrepancies in reported spectral data for this compound?

Advanced Question

- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., 9H-fluorene-9-carboxamides ).

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectral profiles and identify outliers .

- Collaborative verification : Share samples with independent labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.